

An In-depth Technical Guide to the Cationic Lipid DC-6-14

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cationic lipid **DC-6-14**, a valuable tool in non-viral gene delivery. This document details its chemical structure, physicochemical properties, and its application in the formulation of lipid-based transfection reagents. Experimental data and a general protocol for its use in forming siRNA lipoplexes are also presented.

Chemical Identity and Physicochemical Properties

DC-6-14 is a cationic phospholipid specifically designed for the delivery of nucleic acids into cells.[1] Its structure features a quaternary ammonium headgroup, which imparts a positive charge, facilitating the complexation with negatively charged nucleic acids like plasmid DNA and siRNA. The lipid tails are composed of tetradecanoyl chains, which contribute to the formation of stable lipid bilayers in liposomes.

The key identifiers and properties of **DC-6-14** are summarized in the table below.



Property	Value	Reference
Systematic Name	O,O'-ditetradecanoyl-N-(α- trimethylammonioacetyl)dietha nolamine chloride	[1]
Alternative Name	2-(Bis(2- (tetradecanoyloxy)ethyl)amino) -N,N,N-trimethyl-2- oxoethanaminium chloride	[1]
CAS Number	107086-76-0	[1]
Chemical Formula	C37H73CIN2O5	[1]
Molecular Weight	661.50 g/mol	[1]
Purity	≥95%	[1]

Chemical Structure

The chemical structure of **DC-6-14** is depicted below. The molecule consists of a central diethanolamine core. The two hydroxyl groups of the diethanolamine are esterified with myristic acid (tetradecanoic acid), forming the hydrophobic lipid tails. The nitrogen atom of the diethanolamine is N-acetylated with a trimethylammonium group, which constitutes the cationic headgroup.

Figure 1. Chemical structure of DC-6-14.

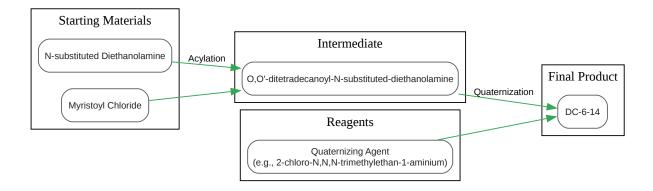
Synthesis of DC-6-14

While a detailed, step-by-step experimental protocol for the synthesis of **DC-6-14** is not readily available in the public domain, a general synthetic route can be proposed based on its structure and established organic chemistry principles. The synthesis would likely involve a multi-step process.

The logical synthetic pathway would begin with the acylation of the two hydroxyl groups of a protected N-substituted diethanolamine derivative with myristoyl chloride. This would be followed by the deprotection and subsequent quaternization of the tertiary amine to introduce



the trimethylammonium group. A plausible, though generalized, synthetic workflow is illustrated below.



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Figure 2. Generalized synthetic workflow for **DC-6-14**.

Application in siRNA Delivery

DC-6-14 is utilized as a cationic lipid component in the formulation of liposomes for the delivery of siRNA. These cationic liposomes can encapsulate and protect siRNA molecules, and the resulting lipoplexes can then be used to transfect cells both in vitro and in vivo.

Quantitative Data on Liposome Size

The size of the liposomes and the subsequent siRNA lipoplexes is a critical parameter for efficient cellular uptake. A study investigating the effect of different cationic lipids and phospholipids on gene-knockdown efficacy provides data on the size of liposomes formulated with **DC-6-14**.



Cationic Lipid	Helper Lipid	Liposome Size (nm)	Polydispersity Index (PDI)	Reference
DC-6-14	DSPE	>1000 (aggregated)	-	
DC-6-14	DPPE	158.3 ± 8.7	0.208 ± 0.021	_
DC-6-14	DMPE	148.4 ± 4.2	0.229 ± 0.012	_
DC-6-14	POPE	134.1 ± 1.8	0.219 ± 0.016	_
DC-6-14	DOPE	141.2 ± 3.8	0.191 ± 0.021	_

DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine; DPPE: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine; DMPE: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine; POPE: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine.

Experimental Protocols

The following is a general protocol for the preparation of siRNA lipoplexes using **DC-6-14**, based on methodologies described in the literature. This protocol should be optimized for specific cell types and experimental conditions.

Preparation of Cationic Liposomes

- · Lipid Film Hydration:
 - Co-dissolve DC-6-14 and a helper lipid (e.g., DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
 - Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
 - Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
 - Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by vortexing or sonication to form multilamellar vesicles (MLVs).



Liposome Sizing:

- To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
- Alternatively, sonication can be used to reduce the size of the liposomes.

Formation of siRNA Lipoplexes

- Dilution:
 - Dilute the required amount of siRNA in a serum-free medium or buffer.
 - In a separate tube, dilute the cationic liposome suspension in the same serum-free medium or buffer.

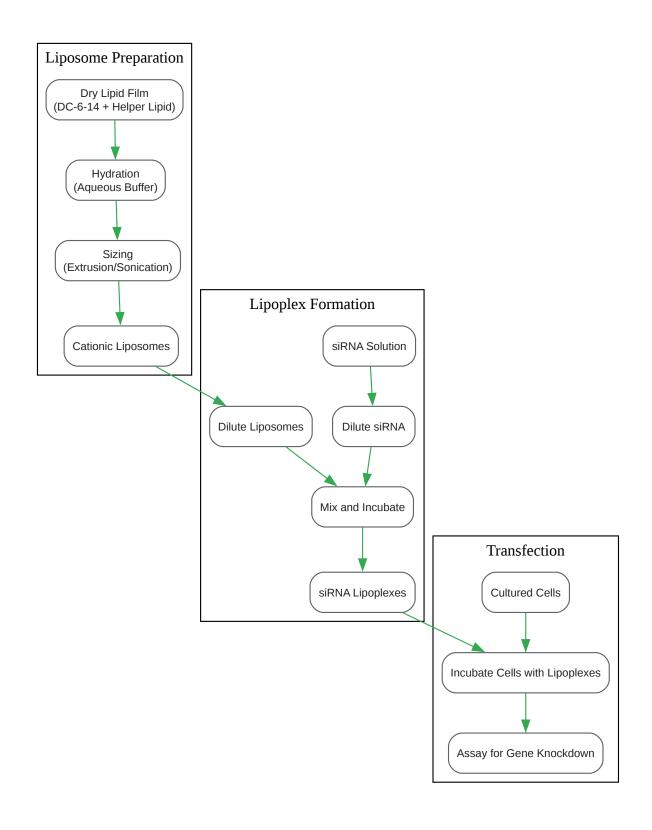
Complexation:

- Gently mix the diluted siRNA solution with the diluted liposome suspension.
- The optimal charge ratio (+/-) of the cationic lipid to the siRNA should be determined empirically, but a charge ratio of 4:1 has been reported for **DC-6-14**/DOPE lipoplexes.
- Incubate the mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of siRNA-liposome complexes (lipoplexes).

Transfection:

- Add the lipoplex solution to the cells cultured in a serum-containing or serum-free medium.
- Incubate the cells with the lipoplexes for a period of time (e.g., 4-6 hours) before replacing the medium.
- Assay for gene knockdown at an appropriate time point post-transfection (e.g., 24-72 hours).





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Figure 3. Workflow for the preparation and application of DC-6-14 based siRNA lipoplexes.



Conclusion

DC-6-14 is a well-defined cationic lipid that serves as an effective component of non-viral gene delivery systems. Its chemical structure is optimized for the complexation and delivery of nucleic acids. While a detailed public synthesis protocol is not available, its structure suggests a feasible synthetic route. The provided data and protocols for its use in siRNA delivery offer a solid foundation for researchers and drug development professionals to incorporate **DC-6-14** into their studies. Further optimization of formulations and protocols will be necessary to achieve maximal efficacy in specific applications.

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References

- 1. Quaternary Ammonium Salts of Cationic Lipopeptides with Lysine Residues Synthesis, Antimicrobial, Hemolytic and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Cationic Lipid DC-6-14]. BenchChem, [2025]. [Online PDF]. Available at:
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